molecular formula C15H18N4O B2753649 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide CAS No. 1170164-63-2

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide

Cat. No. B2753649
CAS RN: 1170164-63-2
M. Wt: 270.336
InChI Key: SPNDNSDSNDXUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis involves the use of trimethylamine or magnesium oxide nanoparticles .

Scientific Research Applications

Leukemia Treatment

This compound has been structurally characterized and used as a therapeutic agent to treat leukemia . It specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.

Anticancer Activity

The compound has shown potential anticancer activity against lung cancer . In fact, some of the synthetic derivatives of this compound have shown more cytotoxic activity than the reference drug (i.e., imatinib) .

Antibacterial and Antifungal Activity

The compound and its derivatives have demonstrated antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This suggests potential applications in the development of new antimicrobial drugs.

Antioxidant Activity

The compound has shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-fibrosis Activity

Some of the target compounds related to “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .

Pharmacokinetic Profiles

The compound and its derivatives have been evaluated for their pharmacokinetic profiles . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of drugs.

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown various biological activities, suggesting potential applications in drug development.

Structural Studies

The compound has been used in structural studies . Understanding the structure of a compound is crucial for drug design and for predicting the behavior of the compound.

Mechanism of Action

While the specific mechanism of action for “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” is not explicitly mentioned, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Safety and Hazards

The safety and hazards associated with “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” are not explicitly mentioned in the available resources. It is intended for research use only and not for human or veterinary use.

Future Directions

The future directions for research on “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” and similar compounds could include further exploration of their biological activities, such as their anticancer, antibacterial, antifungal, and antioxidant properties . Additionally, the effect of the chemical structure on potency could be studied and compared to give aliphatic chain or aromatic chain .

properties

IUPAC Name

2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10(2)15(20)17-13-7-5-12(6-8-13)16-14-9-4-11(3)18-19-14/h4-10H,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNDNSDSNDXUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide

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